molecular formula C15H15NO3 B1633353 2-methoxy-N-(2-methoxyphenyl)benzamide

2-methoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B1633353
M. Wt: 257.28 g/mol
InChI Key: WMGKROJDRRVDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by two methoxy groups: one at the 2-position of the benzamide ring and another on the 2-position of the aniline moiety. This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-methoxy-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-18-13-9-5-3-7-11(13)15(17)16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,16,17)

InChI Key

WMGKROJDRRVDMQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-N-(4-Methylphenyl)Benzamide (2-MMB)
  • Structure : Differs by a 4-methyl group on the aniline ring instead of 2-methoxy.
  • Biological Activity: Identified as a suppressor of the long QT syndrome phenotype in zebrafish models, acting through cardiac electrophysiology modulation. The methyl group may enhance lipophilicity, improving membrane permeability compared to the methoxy-substituted analog .
  • Mechanistic Insight: Unlike glucocorticoid receptor-mediated flurandrenolide (a co-hit in the same screen), 2-MMB’s mechanism remains undetermined, suggesting substituent-dependent target specificity.
N-(2-Methoxyphenyl)-2-((4-Nitrobenzyl)Oxy)Benzamide
  • Structure : Features a nitrobenzyloxy group at the 2-position of the benzamide ring.
  • Synthesis: Achieved via microwave-assisted reaction (53% yield), indicating that bulky substituents require optimized conditions.
2-Methoxy-N-[2-(Trifluoromethyl)Phenyl]Benzamide
  • Structure : Contains a trifluoromethyl group on the aniline ring.
  • Physicochemical Impact : The CF₃ group increases electronegativity and metabolic stability, making this analog relevant for pharmacokinetic optimization in drug design .

Functional Group Replacements and Reactivity

2-Amino-N-(2-Methoxyphenyl)Benzamide
  • Structure: Replaces the 2-methoxy group on the benzamide ring with an amino group.
  • Implications: The amino group enhances hydrogen-bonding capacity, which could improve crystallinity or receptor binding. This modification is critical in antimicrobial and QSAR studies, where electron-donating groups often correlate with bioactivity .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
  • Structure : Combines bromo (electron-withdrawing) and nitro (electron-withdrawing) groups with a 4-methoxy substituent.
  • Crystallography : Used as a reference in structural studies, highlighting how electron-withdrawing groups influence molecular packing and intermolecular interactions compared to purely electron-donating methoxy analogs .

Heterocyclic and Complex Derivatives

2-Methoxy-N-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Benzamide
  • Structure: Incorporates a quinazolinone moiety.
  • Application: Quinazolinones are known for kinase inhibition; this hybrid structure may combine benzamide stability with heterocyclic pharmacophores for targeted therapies .
p-MPPI and p-MPPF (Serotonin Receptor Antagonists)
  • Structure : Feature iodobenzamido or fluorobenzamido groups linked to a piperazine ring.
  • Biological Relevance : These compounds competitively antagonize 5-HT₁ₐ receptors, demonstrating how extended aromatic systems and halogen substitutions enhance receptor affinity and selectivity .

Physicochemical and Structural Properties

Compound Key Substituents Bioactivity/Application Notable Properties
2-MMB 4-Methyl Long QT syndrome suppression Enhanced lipophilicity
N-(2-Methoxyphenyl)-2-((4-Nitrobenzyl)Oxy)Benzamide Nitrobenzyloxy HIV-1 Vif inhibitor (hypothetical) Electron-withdrawing, redox-active
2-Amino-N-(2-Methoxyphenyl)Benzamide Amino Antimicrobial/QSAR studies Hydrogen-bonding capacity
p-MPPI Iodobenzamido-piperazine 5-HT₁ₐ receptor antagonism High receptor specificity

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